3-Amino-N,N-dimethylbenzothioamide
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Overview
Description
3-Amino-N,N-dimethylbenzothioamide: is an organic compound with the molecular formula C₉H₁₂N₂S and a molecular weight of 180.27 g/mol It is characterized by the presence of an amino group, a dimethylamino group, and a benzothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N,N-dimethylbenzothioamide typically involves the reaction of 3-nitrobenzothioamide with dimethylamine under reducing conditions. The reduction of the nitro group to an amino group can be achieved using reagents such as iron powder and hydrochloric acid or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N,N-dimethylbenzothioamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as or under acidic conditions.
Reduction: Reagents like or .
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base like triethylamine .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted benzothioamides .
Scientific Research Applications
3-Amino-N,N-dimethylbenzothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-N,N-dimethylbenzothioamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dimethylamino group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison: 3-Amino-N,N-dimethylbenzothioamide is unique due to the presence of both an amino group and a dimethylamino group on the benzothioamide moiety. This combination of functional groups allows for a wider range of chemical reactions and biological interactions compared to similar compounds like 3-Amino-N,N-dimethylbenzamide and N,N-Dimethylbenzothioamide .
Properties
Molecular Formula |
C9H12N2S |
---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
3-amino-N,N-dimethylbenzenecarbothioamide |
InChI |
InChI=1S/C9H12N2S/c1-11(2)9(12)7-4-3-5-8(10)6-7/h3-6H,10H2,1-2H3 |
InChI Key |
KVJCOIRGBMCACB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)C1=CC(=CC=C1)N |
Origin of Product |
United States |
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